N-(6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide
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Overview
Description
N-(6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide is a chemical compound with the molecular formula C21H16ClF2N5OS and a molecular weight of approximately 459.9 g/mol . It falls within the class of pyridazinyl compounds and exhibits intriguing pharmacological properties .
Synthesis Analysis
The synthesis of this compound involves intricate steps, including the coupling of a pyridazinyl scaffold with a cyclopropanecarboxamide moiety. Researchers have explored various synthetic routes to access this compound, optimizing reaction conditions and yields. Detailed synthetic protocols are available in the literature, and further investigations may enhance the synthetic efficiency .
Molecular Structure Analysis
The molecular structure of This compound reveals a pyridazinyl core linked to a cyclopropanecarboxamide group. The chlorine and fluorine substituents on the phenyl ring contribute to its unique properties. Computational studies, X-ray crystallography, and spectroscopic techniques have elucidated its 3D arrangement and electronic features .
Chemical Reactions Analysis
This compound may participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and transformations of the cyclopropane ring. Researchers have explored its reactivity with different nucleophiles and electrophiles. Investigating its behavior under diverse reaction conditions provides insights into its synthetic versatility and potential applications .
Physical and Chemical Properties Analysis
Mechanism of Action
The precise mechanism of action for N-(6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide remains an active area of research. Studies suggest that it interacts with specific biological targets, possibly modulating enzymatic activity, receptor binding, or cellular signaling pathways. Further studies, including in vitro and in vivo assays, are necessary to unravel its mode of action .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[6-[(2-chloro-6-fluorophenyl)methylsulfanyl]pyridazin-3-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFN3OS/c16-11-2-1-3-12(17)10(11)8-22-14-7-6-13(19-20-14)18-15(21)9-4-5-9/h1-3,6-7,9H,4-5,8H2,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJJAJLULDDYMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(C=C2)SCC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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